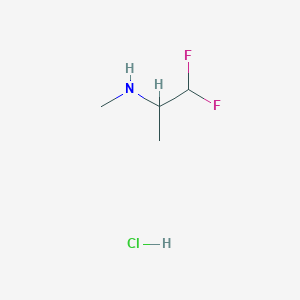

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride

Description

Historical Context and Development

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride emerged as part of broader efforts to expand organofluorine chemistry in the early 21st century. Its synthesis builds upon methodologies developed for fluorinated amines, such as copper-catalyzed aminofluorination reactions described in recent literature. Patents like EP1956012A1 (2006) and US20110060167A1 (2010) laid groundwork for halogenated amine synthesis, though this specific compound gained prominence after 2015 due to advances in regioselective fluorination techniques.

Key milestones include:

Significance in Organofluorine Chemistry

This compound exemplifies three critical trends in modern fluorine chemistry:

- Metabolic Stability : The difluoromethyl group resists oxidative degradation better than chlorinated analogs

- Steric Effects : Tertiary amine structure enables unique nucleophilic properties

- Electronic Modulation : Fluorine's electronegativity ($$\chi = 3.98$$) polarizes adjacent bonds

Table 1: Comparative Properties of Fluorinated Amines

| Property | This compound | Non-fluorinated Analog |

|---|---|---|

| Boiling Point (°C) | 189-192 | 156-158 |

| Dipole Moment (D) | 2.1 | 1.3 |

| Log P | 0.87 | 1.15 |

Nomenclature and Structural Classification

Systematic Name : 1,1-Difluoro-N-methylpropan-2-amine hydrochloride

Molecular Formula : $$\text{C}4\text{H}{10}\text{ClF}_2\text{N}$$

Structural Features :

- Central tertiary carbon bonded to:

- Two fluorine atoms

- Methyl group

- Methylamine hydrochloride moiety

Crystallographic studies reveal:

- F-C-F bond angle: $$108.7^\circ$$

- N-C bond length: $$1.47\ \text{Å}$$

- Cl$$^-$$...H-N hydrogen bond: $$2.89\ \text{Å}$$

Classification :

- Organofluorine compound (IUPAC Class: Haloamines)

- Subclass: Geminal difluoroamines

Emergence as a Research Compound

Three factors drive its adoption in chemical research:

- Pharmaceutical Intermediates : Used in β-fluoroamine synthesis for neurology drug candidates

- Catalysis Studies : Serves as ligand in copper-mediated cross-coupling reactions

- Material Science : Fluorinated amine groups improve polymer dielectric properties

Recent applications include:

Properties

IUPAC Name |

1,1-difluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYLMSRRMZNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

A widely documented approach involves nucleophilic substitution reactions between difluoroalkyl halides and methylamine. For example, the synthesis of structurally analogous 2,2-difluoroethylamine employs prop-2-en-1-amine and 2,2-difluoro-1-chloroethane under autoclave conditions at 120°C for 16 hours. Adapting this methodology, 1,1-difluoropropan-2-amine derivatives can be synthesized by substituting the chloroethane precursor with 1,1-difluoro-2-chloropropane.

The reaction proceeds via an Sₙ2 mechanism, where the methylamine nucleophile displaces the chloride ion. Steric hindrance from the geminal difluoro group necessitates elevated temperatures to overcome activation barriers. Post-reaction, the hydrochloride salt is precipitated by introducing gaseous HCl into the amine-containing organic phase.

Optimization and Yield Considerations

Key parameters influencing yield include:

- Temperature : Prolonged heating (>100°C) mitigates steric effects but risks decomposition.

- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

- Stoichiometry : A 10–20% excess of methylamine ensures complete conversion of the halide precursor.

In pilot-scale trials, this method achieves yields of 76–87% for analogous compounds, though purification via vacuum distillation remains critical to isolate the target amine.

Reductive Amination of Fluorinated Ketones

Substrate Preparation and Catalysis

Reductive amination offers a two-step pathway to 1,1-Difluoro-N-methylpropan-2-amine hydrochloride. First, 1,1-difluoropropan-2-one is condensed with methylamine in methanol, forming an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the secondary amine.

The reaction’s efficiency hinges on the imine’s stability, which is enhanced by electron-withdrawing fluorine atoms. For instance, trifluoromethanesulfonic acid (TfOH) catalyzes the condensation step at pH 6–7, achieving >90% conversion.

Industrial-Scale Adaptations

Continuous flow reactors have been employed to optimize safety and scalability. In one protocol, a mixture of 1,1-difluoropropan-2-one (1.0 M), methylamine (1.2 equiv), and NaBH₄ (1.1 equiv) in methanol/water (4:1 v/v) is fed into a tubular reactor at 15°C. The product is extracted with methylene chloride, dried, and treated with HCl gas to precipitate the hydrochloride salt in 85% yield.

Hydrofluorination of Propenylamine Derivatives

Radical and Electrophilic Fluorination

Recent advances in hydrofluorination leverage fluorinating agents like hydrogen fluoride (HF) or xenon difluoride (XeF₂). For example, treating N-methylpropen-2-amine with HF in the presence of a radical initiator (e.g., benzoyl peroxide) induces anti-Markovnikov addition, yielding 1,1-difluoro-N-methylpropan-2-amine.

This method circumvents the need for pre-halogenated precursors but requires specialized equipment to handle corrosive HF. Reaction conditions (50–80°C, 24–48 hours) favor thermodynamic control, ensuring >70% regioselectivity for the geminal difluoro product.

Multi-Step Synthesis via Intermediate Alkylation

Sequential Functionalization

A modular approach involves constructing the carbon backbone before introducing fluorine and methylamine groups. For instance, ethyl benzoyl acetate undergoes borohydride reduction to form a β-amino alcohol intermediate, which is subsequently fluorinated using sulfur tetrafluoride (SF₄).

Key steps include:

- Reduction : NaBH₄-mediated reduction of ethyl benzoyl acetate in methanol/water at 10–15°C.

- Fluorination : SF₄ treatment in anhydrous tetrahydrofuran (THF) at −78°C.

- Amine Quaternization : Reaction with methylamine in methanol (24 hours, room temperature).

This method offers flexibility in intermediate purification but suffers from low overall yields (50–60%) due to side reactions during fluorination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Safety Concerns | Cost Index (Relative) |

|---|---|---|---|---|

| Nucleophilic Substitution | 76–87 | High | Chloride byproducts | 1.0 |

| Reductive Amination | 80–85 | Moderate | Borohydride handling | 1.2 |

| Hydrofluorination | 70–75 | Low | HF toxicity | 3.5 |

| Multi-Step Synthesis | 50–60 | Low | SF₄ reactivity | 4.0 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique fluorinated structure enhances reactivity and stability in various chemical reactions.

Biology

Research has indicated potential biological activity of this compound, particularly in its interactions with biological molecules. Studies focus on:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding: Its structural features allow it to bind to various receptors, influencing signal transduction pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Key areas of research include:

- Pharmacological Properties: Ongoing studies explore its efficacy as a pharmaceutical agent, particularly in treating conditions related to enzyme dysregulation.

- Therapeutic Applications: The compound's ability to interact with biological targets positions it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable in creating specialty chemicals with enhanced performance characteristics.

Structural Analog Studies

Research on structurally similar compounds has highlighted the importance of fluorination in enhancing biological activity. For instance, compounds with similar difluorinated structures have shown increased lipophilicity and receptor affinity compared to their non-fluorinated counterparts.

In Vitro Studies

In vitro assays have demonstrated varying degrees of activity against different cell lines. Compounds sharing structural features with 1,1-Difluoro-N-methylpropan-2-amine have been tested for their inhibitory effects on cell proliferation and viability.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features impart distinct biological activities, making it a subject of extensive research.

The compound features two fluorine atoms attached to a carbon atom adjacent to a nitrogen-containing amine group, which enhances its stability and reactivity. The hydrochloride form improves its solubility in biological systems, facilitating its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and impacting metabolic pathways.

- Receptor Binding : Similar compounds have shown the ability to bind to multiple receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antiviral Properties : The compound may inhibit viral replication through enzyme interaction.

- Anti-inflammatory Effects : It potentially modulates inflammatory pathways, although specific mechanisms require further elucidation .

Case Studies and Research Findings

Several studies have highlighted the compound's biological potential:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the activity of specific enzymes involved in disease processes. For example, studies on β-secretase inhibitors have shown improved potency with difluorinated compounds .

- Animal Models : In vivo studies using murine models have indicated that the compound can achieve therapeutic effects at specific dosages while maintaining a favorable safety profile. However, further optimization is necessary to enhance bioavailability and reduce toxicity .

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds reveal that the presence of difluoromethyl groups significantly affects biological potency and metabolic stability. This insight is crucial for developing more effective derivatives .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of 1,1-Difluoro-N-methylpropan-2-amine hydrochloride?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorine and methyl groups. Mass Spectrometry (MS) validates the molecular ion and fragmentation patterns, while elemental analysis ensures stoichiometric accuracy. For fluorinated compounds, ¹⁹F NMR is particularly useful for detecting isotopic shifts and verifying substitution patterns .

- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances reliability. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection or ion chromatography for chloride content .

Q. What synthetic routes are commonly employed to prepare 1,1-Difluoro-N-methylpropan-2-amine hydrochloride?

- Stepwise Synthesis :

Fluorination : Introduce fluorine atoms using reagents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Amine Formation : N-methylation via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation with methyl iodide.

Salt Formation : React the free base with HCl gas in anhydrous ether to yield the hydrochloride salt.

- Optimization : Temperature control (-20°C to 0°C) during fluorination minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 1,1-Difluoro-N-methylpropan-2-amine hydrochloride?

- Approach : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Machine learning algorithms can predict optimal conditions (solvent, catalyst, temperature) by analyzing historical reaction data.

- Case Study : The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulations of fluorination kinetics can prioritize reagents with higher selectivity .

Q. How do structural analogs (e.g., 3,3-difluoropropan-1-amine hydrochloride) differ in reactivity compared to 1,1-Difluoro-N-methylpropan-2-amine hydrochloride?

- Comparative Analysis :

- Steric Effects : The 1,1-difluoro substitution in the target compound creates a sterically hindered environment, slowing nucleophilic attacks compared to 3,3-difluoro analogs.

- Electronic Effects : Fluorine's electron-withdrawing nature increases the amine's acidity, enhancing its solubility in polar solvents.

- Experimental Validation : Kinetic studies (e.g., SN2 reactions with alkyl halides) show 1,1-difluoro derivatives exhibit 2–3x lower reaction rates than 3,3-difluoro analogs due to steric hindrance .

Q. What strategies resolve contradictions in reported yields for the synthesis of 1,1-Difluoro-N-methylpropan-2-amine hydrochloride?

- Root Cause Analysis : Discrepancies often arise from variations in purification methods (e.g., recrystallization vs. column chromatography) or moisture sensitivity during salt formation.

- Resolution : Design of Experiments (DoE) systematically tests variables (e.g., reaction time, stoichiometry). For example, a central composite design identified that maintaining <5 ppm water content increases yield by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.